5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURPDPSPAXQLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate, which provides high yields and excellent regioselectivity . Another approach involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce new functional groups into the pyrimidine or pyridine rings.
Scientific Research Applications
5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes involving pyrimidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom and the pyridine and pyrimidine rings contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Key Observations :
- Dihedral Angles: Substituents significantly influence molecular conformation.
- Hydrogen Bonding : The target compound’s hypothesized intramolecular N–H⋯N bond contrasts with intermolecular bonds in C₂₇H₂₅FN₄O, which form dimeric structures .
- π–π Interactions : Compounds with phenyl/pyridine rings (e.g., C₂₆H₂₄FN₅) exhibit stronger π–π stacking (3.708 Å) than pyrimidine-only analogs, enhancing crystal stability .
Biological Activity
5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a synthetic compound exhibiting significant biological activity, particularly in the realm of medicinal chemistry. Its structural characteristics, which include a pyrimidine ring and a pyridine moiety, suggest potential interactions with various biological targets, including kinases and other enzymes involved in cellular processes.
Chemical Structure and Properties
- Molecular Formula : C13H15FN4
- Molecular Weight : 228.29 g/mol
- Key Functional Groups : Fluorine atom, pyridine ring, and pyrimidine ring.
The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
Potential Mechanisms:
- Inhibition of CDKs : By binding to the active sites of CDKs, this compound may disrupt their function, leading to cell cycle arrest.
- Interaction with Other Enzymes : The dual-ring structure may facilitate interactions with additional molecular targets involved in cellular signaling pathways .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | < 100 | Inhibition of DNA synthesis |
| HCT116 (colon cancer) | < 200 | CDK inhibition leading to cell cycle arrest |
| MCF-7 (breast cancer) | < 150 | Disruption of proliferation pathways |
These results indicate that the compound exhibits potent inhibitory effects on cancer cell proliferation, particularly in the nanomolar range .
Case Studies
- Study on L1210 Cells : A study demonstrated that this compound effectively inhibited L1210 cell proliferation with IC50 values in the low nanomolar range. The addition of thymidine reversed this inhibition, suggesting that the compound's mechanism involves interference with nucleotide metabolism .
- Cyclin-dependent Kinase Inhibition : Further investigations into its interaction with CDKs revealed that this compound could significantly reduce kinase activity in vitro, supporting its potential use as an anticancer agent targeting cell cycle regulation.
Future Directions
The unique structure of this compound opens avenues for further research into its pharmacological properties. Potential future studies could include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structural Modifications : To enhance potency or selectivity towards specific kinases or other biological targets.
- Combination Therapies : Exploring synergistic effects when used alongside existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in optimizing the yield of 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine, and how can reaction conditions be adjusted to address them?
- Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. Key challenges include controlling regioselectivity during pyrimidine fluorination and minimizing side reactions (e.g., dehalogenation). Adjusting reaction temperature (e.g., maintaining 0–5°C during fluorination) and using catalysts like Pd(PPh₃)₄ for coupling steps can improve yield . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is critical to isolate the product from intermediates.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups, particularly for the N-methyl and pyridin-4-yl ethyl moieties.
- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between the pyrimidine and pyridine rings. For example, similar compounds show dihedral angles of 11.3–77.5°, impacting molecular conformation .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 275.32) and fragmentation patterns .
Q. How do substituents like the fluorine atom and pyridinyl ethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Fluorine : Enhances metabolic stability by reducing oxidative degradation. Stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show >90% retention over 24 hours for fluorinated pyrimidines.
- Pyridin-4-yl ethyl group : The basic pyridine nitrogen may protonate at acidic pH, increasing solubility but risking aggregation. Use dynamic light scattering (DLS) to monitor particle size changes .
Advanced Research Questions
Q. How can contradictions in reported hydrogen-bonding patterns of similar pyrimidine derivatives inform crystallographic analysis of this compound?
- Methodological Answer : Discrepancies in N–H⋯N bond lengths (e.g., 2.982 Å vs. 2.940 Å in polymorphs ) highlight the need for high-resolution X-ray data (≤0.8 Å) and periodic DFT calculations to validate intermolecular interactions. Compare thermal ellipsoid models to assess disorder in the pyridin-4-yl ethyl chain.
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets, and how do they align with experimental IC₅₀ data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use cryo-EM structures of kinase active sites (e.g., EGFR T790M mutant). Focus on fluorine’s electrostatic interactions with backbone amides.
- MD simulations (GROMACS) : Assess stability of the pyridin-4-yl ethyl group in hydrophobic pockets over 100-ns trajectories.
- Validate with SPR assays : Compare computed ΔG values to experimental KD (e.g., IC₅₀ = 12 nM for analogous compounds ).
Q. How can conflicting bioactivity data for fluorinated pyrimidines in antimicrobial vs. anticancer assays be reconciled?
- Methodological Answer :
- Dose-response profiling : Test across multiple cell lines (e.g., NIH/3T3 fibroblasts vs. HeLa) to identify selective cytotoxicity.
- ROS detection assays : Fluorinated pyrimidines may induce oxidative stress in cancer cells (via JC-1 mitochondrial membrane potential probes) but not in bacteria, explaining divergent MIC (≥64 µg/mL) vs. IC₅₀ (<10 µM) values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
